{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride
Description
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride is a chemical compound with the molecular formula C15H15Cl2NO·HCl It is a hydrochloride salt form of an amine derivative, characterized by the presence of dichlorophenoxy and phenyl groups
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[2-(3,4-dichlorophenoxy)phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-2-18-10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12;/h3-9,18H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCOJWZJNCDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenol and benzyl chloride.
Formation of Intermediate: The 3,4-dichlorophenol undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base such as sodium hydroxide to form 3,4-dichlorophenoxybenzyl chloride.
Amine Formation: The intermediate is then reacted with ethylamine under reflux conditions to form {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine.
Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Overview
The compound {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride is a synthetic organic molecule with significant applications across various fields, including chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemistry
In the realm of organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic synthesis.
Reactions Overview :
- Oxidation : Can form N-oxides.
- Reduction : Converts to primary or secondary amines.
- Substitution : Involves nucleophilic attack at aromatic positions.
Biology
The compound is investigated for its interactions with biological molecules, particularly in enzyme inhibition and receptor modulation. Its potential as a biochemical probe allows researchers to explore enzyme functions and cellular signaling pathways.
Biological Activities :
- Enzyme Inhibition : Preliminary studies indicate inhibitory effects on metabolic enzymes.
- Receptor Interaction : May modulate receptor activities linked to cell growth and differentiation.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. It may act as a lead compound in drug development targeting specific diseases or conditions.
Potential Therapeutic Areas :
- Neurological disorders.
- Antimicrobial applications.
- Cancer treatment pathways.
Industry
Industrially, this compound finds use in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its applications extend to formulations that require specific biological activity or chemical reactivity.
The biological activity of this compound is attributed to its structural components:
- Dichlorophenoxy Group : Known for herbicidal activity and potential antibacterial properties.
- Amine Moiety : May contribute to pharmacological effects through receptor binding.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. In vitro studies have shown significant inhibition against various bacterial strains, suggesting potential for development in agricultural and medical applications.
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Case studies involving related compounds highlight the importance of understanding the toxicological impacts associated with exposure.
| Study Focus | Findings |
|---|---|
| 2,4-Dichlorophenoxyacetic Acid Toxicity | Induced mitochondrial dysfunction without significant oxidative stress; implications for similar compounds |
Applications in Research and Industry
| Application Area | Description |
|---|---|
| Pharmaceuticals | Investigated for therapeutic agents targeting neurological disorders. |
| Agricultural Chemistry | Explored for developing new agrochemicals with reduced environmental impact. |
| Analytical Chemistry | Used as a reference material in chromatographic techniques for detecting similar compounds. |
Case Studies
-
Pharmaceutical Development :
- Compounds similar to this compound have been utilized as intermediates in synthesizing drugs targeting neurological conditions.
-
Toxicology Report :
- A case involving severe poisoning from 2,4-D highlighted the need to understand the toxicological impacts of compounds within this chemical class, underscoring the importance of safety evaluations in biological applications.
Mechanism of Action
The mechanism of action of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(propyl)amine hydrochloride
Uniqueness
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride is unique due to its specific ethylamine moiety, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
The compound {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and coupling reactions that yield the desired amine product. The presence of the dichlorophenoxy group is crucial as it enhances the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing pathways related to neurotransmission.
- Enzyme Modulation: It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
These interactions are vital for its observed effects in various biological systems.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies using the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3) demonstrated that such compounds can inhibit cell proliferation at low micromolar concentrations. The mechanism involves modulation of alpha1-adrenoreceptor subtypes, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has been investigated for its antimicrobial and antifungal activities. Its efficacy against various pathogens has been documented, suggesting potential applications in treating infections .
Neuropharmacological Effects
Preliminary studies have shown that derivatives of this compound may possess antidepressant-like activity. This is evidenced by their ability to inhibit the uptake of norepinephrine and serotonin in rodent models, which is critical for mood regulation .
Toxicological Considerations
While exploring the therapeutic potentials, it is essential to consider the toxicological profiles. Studies have indicated that the compound may interact with various biological pathways, necessitating careful evaluation of its safety and efficacy in clinical settings .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of related compounds on PC-3 cells, it was found that modifications in the structure significantly impacted their effectiveness. The study highlighted how specific substitutions at the phenyl ring could enhance binding affinity to target receptors involved in cell survival pathways.
Case Study 2: Neuropharmacological Evaluation
Research into the neuropharmacological effects demonstrated a correlation between structural variations in amine derivatives and their ability to modulate neurotransmitter systems. This study utilized various rodent models to assess behavioral changes associated with anxiety and depression.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3,4-dichlorophenol and a benzyl halide intermediate, followed by amine alkylation. Key steps include:
- Step 1 : Reacting 3,4-dichlorophenol with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-benzyl intermediate .
- Step 2 : Alkylation of ethylamine with the intermediate under reflux in ethanol, followed by HCl treatment to yield the hydrochloride salt .
- Optimization : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for dichlorophenoxy (δ 6.8–7.4 ppm, aromatic protons), ethylamine (δ 1.2–1.4 ppm, CH₃; δ 2.6–3.0 ppm, N-CH₂), and benzylic methyl (δ 4.5–5.0 ppm) .
- HPLC-MS : Use C18 columns (acetonitrile/0.1% formic acid) to confirm molecular ion [M+H]⁺ (calc. ~342.1 Da) and detect impurities (<2%) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ±0.3% deviation .
Q. How does the compound's stability vary under different storage conditions (e.g., temperature, pH, light exposure)?
- Methodological Answer :
- Thermal Stability : Decomposition occurs >150°C (TGA data). Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Photostability : Light-sensitive; amber vials reduce aromatic ring oxidation (UV-Vis monitoring shows <5% degradation after 30 days in dark vs. 25% in light) .
- pH Stability : Stable in pH 4–6 (aqueous solutions); avoid alkaline conditions (>pH 8) to prevent amine deprotonation and precipitation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in receptor binding studies involving this compound?
- Methodological Answer :
- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to identify non-linear effects (e.g., bell-shaped curves suggesting allosteric modulation) .
- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled antagonist) with functional assays (cAMP or calcium flux) to distinguish competitive vs. non-competitive inhibition .
- Structural Modeling : Dock the compound into homology models of target receptors (e.g., GPCRs) to rationalize divergent binding affinities across studies .
Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are essential?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., serotonin receptors) using AMBER or CHARMM force fields. Focus on hydrogen bonding (phenoxy O with Tyr7.43) and hydrophobic packing (dichloro groups with Phe6.52) .
- Free Energy Perturbation (FEP) : Quantify binding energy differences (±1 kcal/mol accuracy) between enantiomers or analogs .
- Validation : Cross-validate with mutagenesis (e.g., Ala-scanning of predicted contact residues) and SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .
Q. What advanced purification techniques are required when scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol, 90:10) to resolve enantiomers (ee >99%) if asymmetric synthesis is employed .
- Crystallization Engineering : Optimize solvent polarity (e.g., acetone/water mixtures) to favor monoclinic crystal forms with higher stability .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates and prevent racemization during scale-up .
Data Contradiction Analysis
- Case Study : Conflicting IC₅₀ values in MAO-A inhibition assays (10 nM vs. 1 µM):
- Root Cause : Differences in enzyme source (recombinant vs. mitochondrial) and assay buffer (Tris vs. phosphate) alter ionization of the amine group .
- Resolution : Standardize assay conditions (pH 7.4, 25°C) and pre-incubate enzyme with inhibitor for 30 min to reach equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
